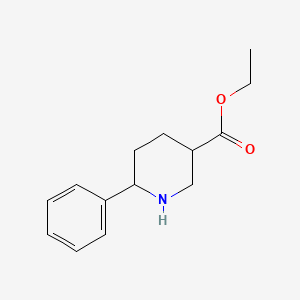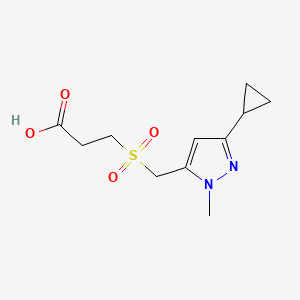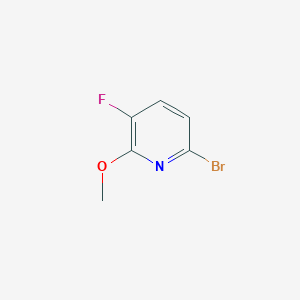
6-Chloro-2,3-difluoropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2,3-difluoropyridine is a fluorinated pyridine derivative with the molecular formula C5H2ClF2N . This compound is of significant interest due to its unique chemical properties, which arise from the presence of both chlorine and fluorine atoms on the pyridine ring. These substituents impart distinct electronic characteristics, making it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2,3-difluoropyridine typically involves the chlorination and fluorination of pyridine derivatives. One common method starts with 2-aminopyridine, which undergoes chlorination to form 2-amino-3,5-dichloropyridine. This intermediate is then diazotized and subjected to a Sandmeyer reaction to yield a mixture of 2,3,5-trichloropyridine and 3,5-dichloropyridin-2-one. Further chlorination and treatment with a mixture of cesium fluoride and potassium fluoride in solvents like sulfolane and dimethyl sulfoxide at elevated temperatures (145°C to 190°C) produce this compound .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and scalability. The process involves precise control of reaction conditions, such as temperature and solvent composition, to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-2,3-difluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Typical reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions often involve the use of polar aprotic solvents and elevated temperatures.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while reactions with thiols can produce thiopyridine compounds.
Scientific Research Applications
6-Chloro-2,3-difluoropyridine has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of various fluorinated compounds, which are important in materials science and catalysis.
Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Medicine: Fluorinated pyridine derivatives are explored for their potential therapeutic properties, including anticancer and antiviral activities.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials, benefiting from its unique electronic properties
Mechanism of Action
The mechanism of action of 6-Chloro-2,3-difluoropyridine is primarily related to its ability to participate in various chemical reactions due to the electron-withdrawing effects of the chlorine and fluorine atoms. These substituents influence the reactivity of the pyridine ring, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
- 2,3,5-Trichloropyridine
- 2,3-Difluoropyridine
- 5-Chloro-2,3-difluoropyridine
Comparison: 6-Chloro-2,3-difluoropyridine is unique due to the presence of both chlorine and fluorine atoms on the pyridine ring. This combination imparts distinct electronic properties compared to compounds with only chlorine or fluorine substituents. For example, 2,3,5-trichloropyridine has three chlorine atoms, making it more reactive in certain substitution reactions, while 2,3-difluoropyridine lacks the chlorine atom, resulting in different reactivity and applications .
Properties
Molecular Formula |
C5H2ClF2N |
|---|---|
Molecular Weight |
149.52 g/mol |
IUPAC Name |
6-chloro-2,3-difluoropyridine |
InChI |
InChI=1S/C5H2ClF2N/c6-4-2-1-3(7)5(8)9-4/h1-2H |
InChI Key |
BHOJONNXWRPPJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![(1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-yl)methanol](/img/structure/B11813063.png)



